molecular formula C17H15N3O2 B2400063 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899740-88-6

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2400063
CAS No.: 899740-88-6
M. Wt: 293.326
InChI Key: LVUDXWRVBVZWKK-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound belonging to the class of naphthyridine carboxamides.

Preparation Methods

The synthesis of 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the reaction of quinolinone derivatives with p-toluidine. One common method involves starting from quinolinone 2a and reacting it with p-toluidine under specific conditions. The product is then purified through recrystallization from methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes. For example, it inhibits lipoxygenase, an enzyme involved in the inflammatory response, by binding to its active site. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:

    4-hydroxy-2-quinolinone derivatives: These compounds share a similar scaffold and exhibit comparable biological activities.

    Quinolinone carboxamides: These compounds also possess anti-inflammatory and antioxidant properties but may differ in their potency and selectivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-methyl-N-(4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-5-7-13(8-6-11)19-16(21)14-10-12-4-3-9-18-15(12)20(2)17(14)22/h3-10H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDXWRVBVZWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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